5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one
Description
This compound is a thiazol-4-one derivative featuring a (Z)-configured methylidene bridge linking a 3-(3-methoxyphenyl)-1-phenylpyrazole moiety to the thiazole ring. The 3-methoxyphenyl group on the pyrazole ring introduces electron-donating effects, which may influence electronic distribution and intermolecular interactions. The Z-configuration ensures proper spatial alignment for target binding, critical for biological activity .
Properties
Molecular Formula |
C25H24N4O2S |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C25H24N4O2S/c1-31-21-12-8-9-18(15-21)23-19(17-29(27-23)20-10-4-2-5-11-20)16-22-24(30)26-25(32-22)28-13-6-3-7-14-28/h2,4-5,8-12,15-17H,3,6-7,13-14H2,1H3/b22-16- |
InChI Key |
JKPRBBCONXVSOD-JWGURIENSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound 5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one is a member of the pyrazolone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thiazole ring, a pyrazolone moiety, and a methoxyphenyl group, which are known to contribute to its biological properties.
Antimicrobial Activity
Pyrazolone derivatives, including this compound, have shown significant antimicrobial properties. A study indicated that similar compounds exhibit minimum inhibitory concentrations (MIC) against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa ranging from 6.25 µg/mL to 12.5 µg/mL . The presence of the pyrazolone ring is critical for this activity, as it enhances interaction with microbial targets.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolone derivatives is well-documented. Research has demonstrated that these compounds can inhibit inflammatory pathways, making them candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs). The compound's structure suggests it may also exhibit similar effects, with predicted activity values indicating significant anti-inflammatory potential .
Analgesic Properties
Compounds in the pyrazolone class have been recognized for their analgesic effects. They interact with pain pathways in the body, providing relief from various types of pain. In silico studies have suggested that this compound could also possess analgesic properties based on its structural characteristics .
Data Summary
| Activity | MIC (µg/mL) | References |
|---|---|---|
| Antimicrobial | 6.25 - 12.5 | |
| Anti-inflammatory | Predicted high | |
| Analgesic | Predicted moderate | |
| Antitumor | IC50 < 100 |
Case Studies and Research Findings
Several studies highlight the versatility of pyrazolone derivatives in drug discovery:
- Antibacterial Study : A synthesized derivative showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the need for further exploration of structural modifications to enhance efficacy .
- In Vivo Evaluation : In vivo studies on related compounds demonstrated significant reduction in inflammation in animal models, suggesting that this compound may also possess similar therapeutic effects .
- Cytotoxicity Assessment : Research evaluating cytotoxic properties against various cancer cell lines indicates that modifications on the pyrazolone framework can lead to increased potency against specific cancers .
Scientific Research Applications
Preliminary studies have indicated that 5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one exhibits various biological activities, including:
-
Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Antitumor Activity : Research indicates that thiazole derivatives often exhibit cytotoxic effects on cancer cell lines. The mechanisms involve inducing apoptosis through various biochemical pathways, including caspase activation and mitochondrial dysfunction.
Case Studies
Several case studies have highlighted the potential applications of this compound in medicinal chemistry:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of synthesized derivatives against clinical isolates of bacteria. Results indicated that certain modifications to the structure enhanced activity significantly compared to standard antibiotics.
- Cancer Research : In vitro studies demonstrated that derivatives induced significant cytotoxicity in various cancer cell lines (e.g., breast cancer, leukemia). The study utilized flow cytometry to assess apoptosis rates.
- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties in models of neurodegenerative diseases, showing promise in reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The following table summarizes key structural differences and inferred properties of analogous compounds:
Key Findings from Structural Comparisons
Substituent Position Effects: The 3-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in Compound 7 () alters electronic effects. In , the aminonaphthalene group introduces a larger aromatic system, likely enhancing π-π interactions but reducing solubility .
Thiazole/Thiazolidinone Modifications: The 2-piperidino group in the target compound provides a basic nitrogen, enabling protonation at physiological pH, which may improve solubility in acidic environments compared to the 2-thioxo derivatives () . Thioxo-containing compounds () are more electrophilic, making them reactive toward nucleophiles (e.g., cysteine residues in enzymes) .
Alkyl Chain Effects :
- The hexyl chain in ’s compound significantly increases lipophilicity (predicted LogP >5), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Computational and Experimental Insights
- Electronic Properties: Density functional theory (DFT) calculations (as in ) could quantify the electron-donating/withdrawing effects of substituents. For example, the 3-methoxyphenyl group in the target compound likely stabilizes the HOMO-LUMO gap compared to non-substituted analogs .
- Crystal Structure Analysis : Tools like SHELX () have been used to resolve Z-configurations in similar compounds (e.g., –9), confirming the spatial arrangement critical for activity .
Preparation Methods
Cyclocondensation Reaction
The 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl moiety is synthesized via acid-catalyzed cyclocondensation. Phenylhydrazine reacts with ethyl 3-(3-methoxyphenyl)-3-oxopropanoate in refluxing ethanol, producing the pyrazole ring in 72–78% yield. Anhydrous magnesium sulfate acts as a dehydrating agent, shifting equilibrium toward product formation.
Table 1. Optimization of Pyrazole Synthesis Conditions
| Parameter | Conventional Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | Toluene | +12% |
| Catalyst | H₂SO₄ | p-TsOH | +8% |
| Temperature (°C) | 80 | 110 | +15% |
| Reaction Time (h) | 6 | 3 | — |
Microwave irradiation (300 W, 150°C) reduces reaction time to 20–30 minutes with comparable yields.
Thiazol-4-one Core Assembly
Thiourea Cyclization
The thiazole ring is constructed by reacting N-piperidinylthiourea with methyl 2-bromo-3-oxobutanoate in methanol. Cyclization proceeds via nucleophilic attack of the thiolate on the α-carbonyl bromide, followed by dehydration (82% yield). Piperidine is introduced by substituting the thiourea’s amine group with piperidine under basic conditions.
Solvent and Base Effects
Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing the transition state. Triethylamine outperforms sodium hydroxide as a base, minimizing side reactions (Table 2).
Table 2. Thiazol-4-one Synthesis Under Varied Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | Triethylamine | 80 | 82 | 98.5 |
| Ethanol | NaOH | 70 | 65 | 92.3 |
| DMSO | DBU | 90 | 78 | 97.1 |
Methylidene Bridge Formation
Knoevenagel Condensation
The pyrazole and thiazol-4-one intermediates undergo condensation using piperidine as a catalyst in refluxing toluene. Z-selectivity is achieved by steric hindrance from the 3-methoxyphenyl group, favoring the less bulky configuration.
Table 3. Condensation Optimization for Z-Selectivity
| Catalyst | Solvent | Time (h) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | Toluene | 4 | 9:1 | 75 |
| L-Proline | THF | 6 | 7:1 | 68 |
| NaOH | Ethanol | 8 | 3:1 | 52 |
Microwave-assisted condensation (150°C, 20 min) improves the Z:E ratio to 12:1 while maintaining 73% yield.
Overall Process Optimization
Comparative Analysis of Synthetic Routes
A three-step route utilizing microwave irradiation at each stage achieves an overall yield of 58%, compared to 42% for conventional methods (Table 4).
Table 4. Stepwise Yield Comparison
| Step | Conventional Yield (%) | Microwave-Assisted Yield (%) |
|---|---|---|
| Pyrazole Formation | 72 | 78 |
| Thiazol-4-one Synthesis | 82 | 85 |
| Condensation | 75 | 73 |
| Total | 42 | 58 |
Characterization and Validation
Q & A
Q. How to address discrepancies in reported biological activity for similar thiazole-pyrazole hybrids?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability). For instance, conflicting IC values for triazole-pyrazoles may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using reference compounds like staurosporine .
Q. Why do crystallographic data sometimes conflict with DFT-predicted geometries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
